molecular formula C14H12BrNO B186213 2-(4-Bromoanilino)-1-phenyl-1-ethanone CAS No. 4831-21-4

2-(4-Bromoanilino)-1-phenyl-1-ethanone

Cat. No.: B186213
CAS No.: 4831-21-4
M. Wt: 290.15 g/mol
InChI Key: LPKCHKLRDTZTHS-UHFFFAOYSA-N
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Description

2-(4-Bromoanilino)-1-phenyl-1-ethanone is an organic compound with the molecular formula C14H12BrNO It is a derivative of aniline, where the aniline nitrogen is substituted with a 4-bromo group and a phenyl group attached to the ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromoanilino)-1-phenyl-1-ethanone typically involves the reaction of 4-bromoaniline with benzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then undergoes acylation to yield the desired product. The reaction conditions generally include:

    Solvent: Anhydrous dichloromethane or chloroform

    Temperature: Room temperature to reflux

    Time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound can be achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromoanilino)-1-phenyl-1-ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in polar solvents.

Major Products

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

2-(4-Bromoanilino)-1-phenyl-1-ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Bromoanilino)-1-phenyl-1-ethanone involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activities.

Comparison with Similar Compounds

Similar Compounds

    4-Bromoaniline: A precursor in the synthesis of 2-(4-Bromoanilino)-1-phenyl-1-ethanone, used in organic synthesis and pharmaceuticals.

    2-(4-Chloroanilino)-1-phenyl-1-ethanone: Similar structure with a chlorine atom instead of bromine, exhibiting different reactivity and applications.

    2-(4-Fluoroanilino)-1-phenyl-1-ethanone: Contains a fluorine atom, used in medicinal chemistry for its unique properties.

Uniqueness

This compound is unique due to the presence of the bromine atom, which imparts specific reactivity and biological activity. The bromine atom can participate in halogen bonding, influencing the compound’s interaction with biological targets and enhancing its potential as a pharmacophore.

Properties

IUPAC Name

2-(4-bromoanilino)-1-phenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrNO/c15-12-6-8-13(9-7-12)16-10-14(17)11-4-2-1-3-5-11/h1-9,16H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPKCHKLRDTZTHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CNC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60355523
Record name 2-(4-Bromoanilino)-1-phenyl-1-ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60355523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4831-21-4
Record name 2-(4-Bromoanilino)-1-phenyl-1-ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60355523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution containing 4-bromoaniline (7.42 g, 0.0431 mol) and 2-bromoacetophenone (8.58 g, 0.0431 mol) in N,N-dimethylformamide (200 mL) N,N-diisopropylethylamine was added dropwise and the reaction mixture was stirred at ambient temperature for five hours. The solvent was removed under reduced pressure and the residue partitioned between dichloromethane (150 mL) and water (100 mL). The organic phase was dried with magnesium sulfate and concentrated under reduced pressure. The residue was suspended in diethyl ether and the precipitate was collected by filtration and dried to yield 2-(4-bromoanilino)-1-phenyl-1-ethanone (10.03 g, 0.0346 mol) as an off-white solid.
Quantity
7.42 g
Type
reactant
Reaction Step One
Quantity
8.58 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

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